molecular formula C18H18FN3O2 B2824763 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea CAS No. 894028-72-9

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea

Cat. No.: B2824763
CAS No.: 894028-72-9
M. Wt: 327.359
InChI Key: TUEFFOOZVXNQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea is a synthetic organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a tolyl urea moiety

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the urea moiety can form hydrogen bonds with target molecules. The pyrrolidinone ring provides structural stability and contributes to the overall conformation of the compound, influencing its biological activity.

Comparison with Similar Compounds

Similar compounds to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea include:

    1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and binding properties.

    1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea: The position of the tolyl group is different, which can affect the compound’s steric interactions and overall activity.

    1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-ethylphenyl)urea: The tolyl group is replaced with an ethylphenyl group, potentially changing the compound’s lipophilicity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-5-7-14(8-6-12)20-18(24)21-15-10-17(23)22(11-15)16-4-2-3-13(19)9-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEFFOOZVXNQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.